3-Methyl-6-nitrostyrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-ethenyl-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
MFYNCWQFZZENAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Methyl 6 Nitrostyrene
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the chemical behavior of 3-Methyl-6-nitrostyrene, providing pathways to complex cyclic structures. The electron-deficient nature of the styrene (B11656) double bond, activated by the nitro group, makes it an excellent partner for both [4+2] and [3+2] cycloaddition processes.
Diels-Alder Reactions (4+2 Cycloadditions)
In the context of Diels-Alder reactions, nitrostyrenes act as dienophiles. Their reactions with conjugated dienes are often promoted by Lewis acids, which enhance the electrophilicity of the double bond and facilitate the formation of six-membered rings.
The Diels-Alder reaction of β-nitrostyrene, a close structural analog of this compound, with dienes such as 3-methyl-1,3-pentadiene (B1617704) is effectively catalyzed by Lewis acids like Tin(IV) chloride (SnCl₄). beilstein-journals.orgsemanticscholar.orgnih.gov The Lewis acid coordinates to the oxygen atoms of the nitro group, significantly increasing the electron-withdrawing effect and thus lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This enhanced electrophilicity accelerates the cycloaddition reaction. iitd.ac.in For example, the Tin(IV) chloride-catalyzed reaction between β-nitrostyrene and an E/Z mixture of 3-methyl-1,3-pentadiene in dichloromethane (B109758) yields a series of Diels-Alder cycloadducts. beilstein-journals.org Similarly, reacting with (E)-3-methyl-1,3-pentadiene in toluene (B28343) under SnCl₄ catalysis affords two major cycloadducts in 27% and 29% yield. beilstein-journals.orgnih.gov
Table 1: Tin(IV) Chloride-Catalyzed Diels-Alder Reaction of β-Nitrostyrene and (E)-3-Methyl-1,3-pentadiene
| Reactants | Catalyst | Solvent | Major Products | Yield |
| β-Nitrostyrene, (E)-3-Methyl-1,3-pentadiene | SnCl₄ | Toluene | Nitronic Ester Cycloadduct 1 | 27% |
| β-Nitrostyrene, (E)-3-Methyl-1,3-pentadiene | SnCl₄ | Toluene | Nitronic Ester Cycloadduct 2 | 29% |
The initial products of the Lewis acid-promoted Diels-Alder reaction between a nitrostyrene (B7858105) and a diene are nitronic ester cycloadducts (also known as O-allyl nitronates). beilstein-journals.orgsemanticscholar.org In the reaction with (Z)-3-methyl-1,3-pentadiene, four such cycloadducts were formed, with one being isolated in a 45% yield. beilstein-journals.orgnih.gov A key observation is that these initially formed nitronic esters can undergo interconversion. This process is also catalyzed by Tin(IV) chloride and is presumed to proceed through the formation and reopening of zwitterionic intermediates, allowing for the equilibration of different isomeric cycloadducts. beilstein-journals.orgsemanticscholar.orgnih.gov
While the classical Diels-Alder reaction is a concerted pericyclic process, the Lewis acid-catalyzed cycloaddition of nitrostyrenes appears to follow a different path. The observed product distributions and stereochemical outcomes are consistent with a stepwise mechanism that involves a zwitterionic intermediate. beilstein-journals.orgsemanticscholar.orgnih.gov This contrasts with the concerted mechanism that characterizes many thermal Diels-Alder reactions. ias.ac.in The formation of this charged intermediate is facilitated by the ability of the nitro group and the Lewis acid to stabilize the negative and positive charges, respectively.
A significant stereochemical outcome of the stepwise zwitterionic mechanism is the loss of diene stereointegrity. beilstein-journals.orgsemanticscholar.org In a concerted reaction, the stereochemistry of the diene is typically retained in the product. masterorganicchemistry.com However, in the Tin(IV) chloride-catalyzed reaction of β-nitrostyrene with (Z)-3-methyl-1,3-pentadiene, two of the resulting cycloadducts were the formal adducts of the (E)-isomer of the diene. beilstein-journals.orgnih.gov This scrambling of stereochemistry indicates that the intermediate zwitterion has a sufficient lifetime to allow for rotation around what was formerly a double bond in the diene, leading to the formation of products from both E and Z diene geometries. This observation provides strong evidence against a concerted pathway for this specific reaction. beilstein-journals.orgsemanticscholar.org
1,3-Dipolar Cycloaddition Reactions (3+2 Cycloadditions)
The electron-deficient alkene of this compound also makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. This class of reactions involves a 1,3-dipole, a three-atom, four-π-electron system, reacting with a dipolarophile to form a five-membered heterocyclic ring. chesci.comorganic-chemistry.org These reactions are a powerful tool for synthesizing heterocycles and are generally considered to be concerted, pericyclic processes. chesci.com
Nitrostyrenes are known to react with various 1,3-dipoles, such as nitrile oxides and azides. acs.orgyoutube.com For instance, the reaction of β-nitrostyrenes with mesoionic münchnones (1,3-oxazolium-5-olates) serves as a convenient route to substituted pyrroles. acs.org In these reactions, the regioselectivity is often governed by steric and reactant reorganization factors rather than purely by frontier molecular orbital (FMO) theory. acs.org
When reacting with nitrile oxides (R-C≡N⁺-O⁻), nitrostyrenes would be expected to form isoxazoline (B3343090) rings. chem-station.com Similarly, reaction with organic azides (R-N₃) would lead to the formation of triazole derivatives. youtube.com The copper-catalyzed version of the azide-alkyne cycloaddition is a well-known "click reaction," noted for its efficiency and high regioselectivity, though the thermal reaction can produce mixtures of regioisomers. organic-chemistry.org Given the established reactivity of the nitrostyrene scaffold, this compound is expected to serve as a competent dipolarophile in these [3+2] cycloaddition reactions to generate a variety of five-membered heterocyclic compounds.
Table 2: Expected Products from 1,3-Dipolar Cycloadditions with a Nitrostyrene
| 1,3-Dipole | Dipolarophile | Product Class |
| Nitrile Oxide | Nitrostyrene | Isoxazoline |
| Organic Azide | Nitrostyrene | Triazoline/Triazole |
| Münchnone | Nitrostyrene | Pyrrolidine/Pyrrole (B145914) |
Reactivity of (Z)- and (E)-β-Nitrostyrenes
The geometric isomers of β-nitrostyrenes, (Z) and (E), exhibit distinct reactivity profiles in [3+2] cycloaddition (32CA) reactions. A study based on Molecular Electron Density Theory (MEDT) indicates that the less stable (Z)-β-nitrostyrene is more reactive than its (E) counterpart. rsc.orgnih.gov These polar, zwitterionic-type 32CA reactions proceed via a one-step mechanism. rsc.orgnih.gov The reaction is characterized by the attack of the nucleophilic oxygen center of a nitrone on the electrophilically activated β-position of the nitrostyrene. rsc.orgnih.gov
Interestingly, the stereoselectivity of the reaction is dependent on the isomer. The cycloaddition of (E)-β-nitrostyrene is endo stereoselective, whereas the reaction with (Z)-β-nitrostyrene is exo stereoselective. nih.gov Both reactions, however, exhibit complete meta regioselectivity. nih.gov
Regio- and Stereoselectivity in Nitrone-Nitroalkene Cycloadditions
The regioselectivity of 1,3-dipolar cycloadditions between nitrones and nitroalkenes is controlled by the frontier molecular orbitals (FMOs) of the reactants. wikipedia.org For electron-deficient alkenes like nitrostyrenes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene is dominant, favoring the formation of 4-substituted isoxazolidines. wikipedia.org Theoretical studies have confirmed that local interactions favor the formation of 4-nitroisoxazolidines. nih.gov
Stereoselectivity, particularly cis/trans diastereoselectivity, is influenced by stabilizing secondary orbital interactions between the pz orbitals of the aryl ring and the nitro group. nih.gov While the cycloaddition is stereospecific concerning the alkene's configuration, the diastereoselectivity in reactions involving C-substituted nitrones can often be low. wikipedia.org
Theoretical Studies on Reaction Pathways and Activation Energies
Theoretical investigations, particularly using MEDT, have provided significant insights into the reaction pathways of nitrone-nitroalkene cycloadditions. These studies confirm that the reactions are polar and proceed through a one-step mechanism. rsc.orgnih.gov The activation enthalpies for these reactions are relatively low, indicating their facility. For the [3+2] cycloaddition with 5,5-dimethylpyrroline-N-oxide, the activation enthalpies are 4.4 kcal/mol for (Z)-β-nitrostyrene and 5.0 kcal/mol for the (E) isomer. rsc.orgnih.gov
Bonding Evolution Theory (BET) analysis indicates a one-step asynchronous reaction mechanism. rsc.org In some pathways, the O-C bond forms before the C-C bond, while the reverse is true in other pathways. rsc.org Electron Localization Function (ELF) analysis shows that the reaction involves the depopulation of the N-C and C-C valence basins of the reactants, leading to the formation of new bonds. rsc.org
Formation of Heterocyclic Adducts (e.g., Isoxazolidines, Triazoles)
The reaction of nitrostyrenes with nitrones via a [3+2] cycloaddition is a primary method for synthesizing isoxazolidine (B1194047) rings. qu.edu.saresearchgate.net This reaction is valued for its ability to construct chiral molecules with multiple stereogenic centers. qu.edu.sa
Nitrostyrenes are also precursors for the synthesis of N-unsubstituted 4-aryl-1,2,3-triazoles. This is achieved through a [3+2] cycloaddition reaction between the β-nitrostyrene and sodium azide. organic-chemistry.orgresearchgate.net Various catalysts, including p-toluenesulfonic acid and Amberlyst-15, can promote this reaction. organic-chemistry.org Additionally, a mechanochemical route using an organocatalyst and atmospheric oxygen as an oxidant provides a selective synthesis of 4-nitro-1,2,3-triazoles from β-nitrostyrenes and organic azides. organic-chemistry.org
Michael Addition Reactions
The electrophilic nature of the β-carbon in the α,β-unsaturated system of nitrostyrenes makes them excellent acceptors in Michael addition reactions. wikipedia.org
Nucleophilic Addition to the α,β-Unsaturated System
A wide range of nucleophiles can participate in conjugate addition to β-nitrostyrenes. wikipedia.orgresearchgate.net The strong electron-withdrawing nitro group activates the double bond for nucleophilic attack. nih.gov This reaction is a fundamental carbon-carbon bond-forming method in organic synthesis. encyclopedia.pub
Organocatalyzed Michael Additions (e.g., Proline, Squaramide, Bispidine Derivatives)
The development of organocatalysis has significantly advanced the asymmetric Michael addition to nitrostyrenes, providing access to chiral building blocks. encyclopedia.pub
Proline: L-proline and its derivatives are effective catalysts for the Michael addition of aldehydes and ketones to nitroalkenes. mdpi.comnih.gov The reaction is believed to proceed through an enamine intermediate, formed from the reaction of the carbonyl compound with proline. mdpi.com The carboxylic acid group of proline can then activate the nitroalkene through hydrogen bonding. mdpi.com
Squaramide: Chiral squaramide-based organocatalysts are highly effective in promoting the enantioselective Michael addition of nucleophiles like diphenyl phosphite (B83602) and dithiomalonates to trans-β-nitrostyrenes. nih.govsemanticscholar.orgnih.gov These catalysts function as bifunctional activators, using hydrogen bonding to activate the nitroalkene. encyclopedia.pub The conformational rigidity of cyclic substituents on the squaramide catalyst can lead to a more organized transition state, resulting in higher enantioselectivities. semanticscholar.org
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| Dimethyl-substituted squaramide | CH2Cl2 | rt | 98 | 81 |
| Pyrrolidine-substituted squaramide | CH2Cl2 | rt | - | 88 |
| Piperidine-substituted squaramide | CH2Cl2 | rt | - | 95 |
| Catalyst 5 | Toluene | rt | - | 96 |
| Catalyst 5 | THF | rt | - | 96 |
| Catalyst 5 | CH2Cl2 | 0 | - | 98 |
Bispidine Derivatives: Chiral bispidine-based organocatalysts have also been investigated for the Michael addition of ketones and malonates to nitroalkenes. mdpi.comresearchgate.netscilit.com The mechanism can be complex, with evidence suggesting that the actual catalyst may be an adduct formed between the initial bispidine and the β-nitrostyrene. mdpi.comresearchgate.netscilit.com In some cases, the use of chiral bispidines has resulted in the formation of a racemic product, indicating that the stereocontrol is not always straightforward. mdpi.com
Enantioselective and Diastereoselective Michael Additions
The Michael addition of nucleophiles to β-nitrostyrenes is a powerful tool for asymmetric synthesis. In the context of this compound, the addition of various nucleophiles can be controlled to favor the formation of one enantiomer or diastereomer over the other through the use of chiral catalysts. acs.org Organocatalysts, such as derivatives of proline, cinchona alkaloids, and squaramides, have proven to be particularly effective in promoting high levels of stereoselectivity in these reactions. encyclopedia.pubresearchgate.netrsc.org
For instance, the addition of aldehydes to β-nitrostyrenes, catalyzed by chiral bipiperidine derivatives, can proceed with high diastereo- and enantioselectivity. acs.org Similarly, the conjugate addition of 1,3-dicarbonyl compounds, like diethyl malonate and Meldrum's acid, to nitroalkenes can be efficiently catalyzed by chiral squaramides, yielding products with high enantiomeric excess. encyclopedia.pubrsc.org These methodologies are broadly applicable to substituted nitrostyrenes and are therefore relevant to this compound.
The stereochemical outcome of these reactions is dictated by the formation of a well-organized transition state involving the catalyst, the nitrostyrene, and the nucleophile. The catalyst typically activates both the electrophile and the nucleophile through hydrogen bonding or the formation of a transient chiral enamine intermediate. researchgate.netmorressier.com
Table 1: Examples of Enantioselective Michael Additions to Nitrostyrenes
| Nucleophile | Catalyst Type | Typical Stereoselectivity |
|---|---|---|
| Aldehydes | Chiral Amines (e.g., Proline derivatives) | High diastereo- and enantioselectivity |
| Ketones | Chiral Amines | High enantioselectivity |
| Malonates | Chiral Squaramides, Thioureas | High enantioselectivity |
| Nitroalkanes | Chiral Bifunctional Catalysts | High diastereo- and enantioselectivity |
Role of Catalyst Structure and Solvent Effects
The structure of the catalyst is a critical determinant of both the reactivity and selectivity in Michael additions to this compound. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective. researchgate.net For example, thiourea-based cinchona alkaloid catalysts can activate the nitrostyrene through hydrogen bonding to the nitro group, while the basic amine moiety of the catalyst deprotonates the nucleophile. researchgate.net The spatial arrangement of these functional groups in the catalyst's framework is crucial for achieving high stereocontrol.
Solvent choice also plays a significant role in these reactions. The polarity and hydrogen-bonding ability of the solvent can influence the conformation of the catalyst and the stability of the transition state, thereby affecting the enantioselectivity. researchgate.net For example, in the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by certain organocatalysts, non-polar solvents like toluene have been found to provide better enantioselectivities compared to polar solvents. mdpi.commetu.edu.tr
Investigations of Intermediate Species (e.g., Nitrocyclobutanes)
While the majority of Michael additions to nitrostyrenes proceed through acyclic transition states, the formation of cyclic intermediates has been observed in certain reactions. In the context of [2+2] cycloadditions, nitrostyrenes can react with electron-rich alkenes to form nitrocyclobutanes. However, the more common reaction pathways for this compound involve Michael-type additions.
In some Lewis acid-catalyzed reactions of β-nitrostyrene with dienes, such as the Diels-Alder reaction, nitronic ester cycloadducts are formed. beilstein-journals.org These reactions are believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org While not nitrocyclobutanes, the formation of these cyclic intermediates highlights the diverse reactivity of the nitroalkene functionality.
Addition of Specific Nucleophiles (e.g., Cysteine, Diethyl Malonate, Masked Acyl Cyanides)
A variety of nucleophiles can be added to this compound in a Michael fashion, leading to the synthesis of a wide range of functionalized products.
Cysteine: The thiol group of cysteine is a soft nucleophile that readily adds to the β-position of nitrostyrenes. koreascience.kr This reaction is of biological significance as it represents a potential mechanism for the interaction of nitrostyrenes with proteins. The reaction proceeds under mild conditions and leads to the formation of S-adducts. koreascience.kr The rate of this Michael addition is dependent on the pH, with higher pH values leading to an increased concentration of the more nucleophilic thiolate anion.
Diethyl Malonate: Diethyl malonate is a classic carbon nucleophile used in Michael additions to nitrostyrenes. mdpi.comeco-vector.com The reaction is typically catalyzed by a base, which deprotonates the diethyl malonate to form the enolate. The use of chiral organocatalysts can render this reaction highly enantioselective. metu.edu.treco-vector.com The resulting adducts are versatile synthetic intermediates that can be further elaborated.
Masked Acyl Cyanides: Masked acyl cyanide (MAC) reagents are umpolung synthons that can act as nucleophilic acyl anion equivalents. nsf.govnih.govnih.gov The enantioselective addition of silyl-protected masked acyl cyanides to β-nitrostyrenes has been achieved using squaramide organocatalysts. nsf.govnih.gov This reaction provides access to β-amino acid precursors with high enantioselectivities. nsf.govconsensus.app
Table 2: Addition of Various Nucleophiles to Nitrostyrenes
| Nucleophile | Product Type | Key Features |
|---|---|---|
| Cysteine | S-(2-nitro-1-phenylethyl)-L-cysteine derivatives | Occurs readily under physiological conditions. koreascience.kr |
| Diethyl Malonate | γ-Nitro-α,α-dicarboxylate esters | Can be performed with high enantioselectivity using chiral catalysts. mdpi.comeco-vector.com |
| Masked Acyl Cyanides | Functionalized β-nitro compounds | Provides access to β-amino acid precursors. nsf.govnih.gov |
Other Key Chemical Transformations
Beyond Michael additions, this compound can undergo other important chemical transformations.
Radical Addition Reactions
The nitro group of this compound can be replaced by other functional groups through radical addition-elimination reactions. nih.gov For instance, the reaction of nitrostyrenes with thiols in the presence of a radical initiator like AIBN can lead to the formation of vinyl sulfides. nih.gov Similarly, reaction with trialkylgallium compounds can result in the formation of alkyl-substituted styrenes. nih.gov These reactions proceed via the addition of a radical to the double bond, followed by the elimination of the nitro group as nitrogen dioxide.
Mannich Reactions and Formation of Nitro-Mannich Bases
The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine. wikipedia.orgnih.gov While this compound itself is not a nitroalkane, it can be a precursor to compounds that undergo Mannich-type reactions. More directly, β-nitrostyrenes can react with amines and formaldehyde (B43269) in a process that leads to the formation of nitro-Mannich bases. chemisgroup.us For example, the reaction of β-nitrostyrene with piperidine (B6355638) and formaldehyde can yield a 1,3-diamino-2-nitropropane derivative. chemisgroup.us These products are valuable intermediates in the synthesis of various nitrogen-containing compounds, including 1,2-diamines. wikipedia.orgnih.gov
Multicomponent Reactions (MCRs) for Heterocycle Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov this compound, like other β-nitrostyrene derivatives, is an excellent substrate for MCRs due to its ability to act as a Michael acceptor, initiating a cascade of reactions to form diverse heterocyclic scaffolds. researchgate.netresearchgate.net
The synthesis of polysubstituted pyrroles, a core motif in many natural products and pharmaceuticals, can be efficiently achieved through MCRs involving β-nitrostyrene derivatives. researchgate.net These reactions leverage the electrophilicity of the nitrostyrene to engage with various nucleophiles and carbonyl compounds in a domino sequence.
A common strategy involves the reaction of a β-nitrostyrene, an amine, and a 1,3-dicarbonyl compound. The reaction mechanism typically begins with a Michael addition of the 1,3-dicarbonyl compound to the nitrostyrene. researchgate.net This is followed by the formation of an enamine intermediate from the amine and the dicarbonyl compound, which then undergoes cyclization and subsequent elimination of water and the nitro group to yield the aromatic pyrrole ring. Various catalysts, including Lewis acids and organocatalysts, can be employed to facilitate this transformation, offering a highly modular route to structurally diverse pyrroles. semanticscholar.org While specific examples utilizing this compound are not extensively documented, the general applicability of this method to a wide range of substituted β-nitrostyrenes suggests its viability for this specific derivative. researchgate.net
A metal-free, three-component reaction provides a mild and efficient pathway for the synthesis of N-acyl amidines from trans-β-nitrostyrene derivatives, dibromo amides, and various amines. nih.gov This protocol allows for the rapid construction of complex amidine frameworks, which are valuable structures in medicinal and agricultural chemistry. organic-chemistry.org
The reaction is proposed to initiate with the formation of an α,α-dibromonitroalkane intermediate. This intermediate then undergoes a key C-C bond cleavage event, driven by the reaction conditions, to ultimately form the amidine product. nih.govfigshare.com The methodology is notable for its broad substrate scope and tolerance of various functional groups on both the nitrostyrene and amine components. organic-chemistry.org Optimization studies have identified potassium phosphate (B84403) (K₃PO₄) as an effective base and dichloromethane as a suitable solvent for this transformation. organic-chemistry.org This approach has been successfully applied to a range of nitrostyrene derivatives, producing amidines in moderate to high yields.
Table 1: Synthesis of Functionalized Amidines from β-Nitrostyrene Derivatives This table is representative of the general reaction and not specific to this compound, but illustrates the scope of the reaction with similar substrates.
| Nitrostyrene Derivative | Amine | Yield (%) |
| trans-β-Nitrostyrene | Piperidine | 84% |
| 4-Chloro-β-nitrostyrene | Morpholine | 81% |
| 4-Methyl-β-nitrostyrene | Pyrrolidine | 75% |
| 2-Methoxy-β-nitrostyrene | n-Butylamine | 68% |
Data compiled from studies on the three-component synthesis of N-acyl amidines. organic-chemistry.org
The synthesis of chromene derivatives from β-nitrostyrenes often involves domino reactions initiated by a Michael addition. rsc.org For the synthesis of 3-nitro-2H-chromenes, a common precursor is a 2-hydroxy-β-nitrostyrene, where an ortho-hydroxyl group on the styrene ring is essential for the final cyclization step. rsc.orgresearchgate.net
In these reactions, a nucleophile attacks the electrophilic β-carbon of the nitrostyrene in a Michael addition. This is followed by an intramolecular cyclization, where the ortho-hydroxyl group attacks an in-situ generated intermediate, leading to the formation of the pyran ring characteristic of the chromene skeleton. While this specific pathway requires a hydroxyl group not present in this compound, related multicomponent strategies can be envisioned where a salicylaldehyde (B1680747) derivative serves as one of the components, reacting with the nitrostyrene and another nucleophile to construct the chromene framework in a one-pot process. researchgate.net
Computational and Theoretical Investigations of 3 Methyl 6 Nitrostyrene Reactivity
Non-Covalent Interactions (NCI) Analysis in Stereoselective Processes
Non-Covalent Interactions (NCI) analysis is a computational method instrumental in understanding the stereoselectivity of chemical reactions. This approach visualizes and quantifies weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, which are often decisive in directing the stereochemical outcome of a reaction. For a molecule like 3-Methyl-6-nitrostyrene, NCI analysis would be crucial in elucidating the subtle forces that govern the formation of specific stereoisomers in reactions like cycloadditions.
In the context of stereoselective processes involving nitrostyrene (B7858105) derivatives, NCI analysis helps to explain why one reaction pathway is favored over another. For instance, in a [3+2] cycloaddition reaction, the formation of an exo or endo product can be determined by the balance of attractive and repulsive non-covalent interactions in the transition state. The analysis generates 3D plots that distinguish between different types of interactions:
Attractive interactions (e.g., hydrogen bonds, dipole-dipole) are typically represented by blue or green surfaces.
Repulsive interactions (steric clashes) are shown as red or brown surfaces.
By examining the NCI plots for the transition states leading to different stereoisomers, researchers can identify the specific interactions that stabilize one transition state over another. For example, a study on a related compound, (Z)-β-nitrostyrene, revealed that a larger repulsive surface in the endo transition state, indicating significant steric hindrance, was the reason for the experimentally observed exo selectivity. A similar investigation for this compound would involve mapping the interactions between the reactants for each possible stereochemical pathway. The presence of the methyl and nitro groups on the styrene (B11656) ring would create a unique electronic and steric environment, and NCI analysis would be key to understanding their influence on the stereoselectivity of its reactions.
The table below illustrates the type of data that would be generated from an NCI analysis of the transition states for a hypothetical reaction involving this compound, leading to two possible stereoisomers.
Table 1: Illustrative NCI Analysis Data for Competing Transition States
| Transition State | Key Non-Covalent Interactions Identified | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A (endo) | Significant steric repulsion between the methyl group and the approaching reactant (large red NCI surface). | +2.5 | Disfavored |
| TS-B (exo) | Favorable van der Waals interactions between the aromatic ring and the reactant (extended green NCI surface); minimal steric clash. | 0.0 | Favored |
This analysis would provide a qualitative and quantitative basis for predicting and explaining the stereochemical outcomes of reactions involving this compound.
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and materials science for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or a nucleic acid. The simulation places the ligand into the binding site of the target and calculates a "docking score," which estimates the binding affinity.
For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes or as a ligand for specific receptors. For example, derivatives of β-nitrostyrene have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and other metabolic diseases. A similar study on this compound would involve:
Preparation of the Ligand and Receptor: Creating 3D models of this compound and the target protein.
Docking Simulation: Using software like AutoDock to place the ligand into the active site of the protein in various conformations.
Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable binding mode. The analysis would also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
The results of such a simulation would provide valuable insights into the potential biological activity of this compound and could guide the design of new, more potent derivatives. The binding energy, measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding.
The following table provides an example of the kind of results that a molecular docking study of this compound against a hypothetical protein target might produce.
Table 2: Illustrative Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.2 | Lys78, Asp184 | Hydrogen Bond with nitro group |
| Leu132, Val88 | Hydrophobic interaction with methyl-styrene scaffold | ||
| Hypothetical Phosphatase B | -6.5 | Arg221, Ser216 | Hydrogen Bond with nitro group |
These predictive studies are a cornerstone of modern computational chemistry, enabling the rapid screening of compounds for potential applications and providing a molecular-level understanding of their interactions.
Advanced Spectroscopic Analysis in Reaction Studies Involving 3 Methyl 6 Nitrostyrene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
NMR spectroscopy is a powerful, non-invasive analytical tool that provides detailed information about the molecular structure and chemical environment of atoms. nih.gov In the context of reactions with 3-Methyl-6-nitrostyrene, it is used for quantitative monitoring, identifying short-lived intermediates, and determining the structure of final products. magritek.com
Real-time monitoring of chemical reactions using NMR spectroscopy allows chemists to track the consumption of reactants and the formation of products over time. magritek.commagritek.com This is achieved by acquiring a series of NMR spectra at regular intervals throughout the reaction. nih.gov The quantitative nature of NMR means that the signal intensity of a specific proton is directly proportional to its concentration. magritek.com
For a reaction involving this compound, the conversion can be monitored by observing the decrease in the signal intensity of its characteristic vinyl protons and the concurrent increase in signals corresponding to the product. For instance, in a reduction reaction, the disappearance of the alkene proton signals of the styrene (B11656) moiety would be tracked alongside the appearance of signals for the newly formed alkyl protons. This provides real-time data on reaction kinetics and helps determine the optimal reaction endpoint, maximizing yield and preventing the formation of degradation products. magritek.com
Table 1: Hypothetical ¹H NMR Data for Monitoring the Reduction of this compound
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Observation During Reaction |
|---|---|---|---|
| This compound (Reactant) | Vinyl Protons (-CH=CH₂) | 5.5 - 7.0 | Signal intensity decreases over time |
| Aromatic Protons | 7.2 - 8.0 | Signal intensity decreases and shifts | |
| Product (e.g., 1-ethyl-3-methyl-6-nitrobenzene) | Ethyl Protons (-CH₂-CH₃) | 1.2 - 2.8 | Signal intensity increases over time |
| Aromatic Protons | 7.0 - 7.8 | New signals appear and increase in intensity |
NMR spectroscopy is crucial for identifying and characterizing transient intermediates and adducts that may form during a reaction. These species are often key to understanding the reaction mechanism. In cycloaddition reactions, such as a Diels-Alder reaction involving this compound, nitronic ester intermediates can be formed. beilstein-journals.org The structural assignment of these intermediates relies on characteristic NMR signals. For example, the HC=N proton of a cyclic nitronic ester typically appears in the δ 6.18–6.74 ppm range in ¹H NMR spectra. beilstein-journals.org
Similarly, during the reduction of nitrostyrenes, partially reduced species like hydroxylamine intermediates can be detected. researchgate.netresearchgate.net The presence of chiral centers in these intermediates can lead to non-equivalent protons, such as diastereotopic methylene (B1212753) protons, which appear as complex multiplets (e.g., a pair of doublets of doublets) in the ¹H NMR spectrum, providing definitive evidence for the intermediate's structure. researchgate.net
The stereochemical outcome of a reaction is critical, and NMR is a primary tool for its determination. Coupling constants (J-values) in ¹H NMR are particularly informative for assigning relative stereochemistry. In cyclic adducts formed from reactions of this compound, the magnitude of the coupling constant between adjacent protons can distinguish between cis and trans isomers. Small coupling constants (e.g., J = 3-5 Hz) are often indicative of a cis relationship, while larger, diaxial coupling constants (e.g., J = 10-12 Hz) suggest a trans relationship between substituents. beilstein-journals.org
For reactions that produce diastereomers, NMR can be used to determine the diastereomeric ratio (d.r.) by integrating the signals that are unique to each diastereomer. This quantitative analysis is essential for evaluating the stereoselectivity of a synthetic method.
Table 2: Representative ¹H NMR Coupling Constants for Stereochemical Analysis
| Stereochemical Relationship | Typical Coupling Constant (J) Range (Hz) | Example Application |
|---|---|---|
| cis-protons on a cyclohexane ring | 2 - 5 | Assignment of relative stereochemistry in a Diels-Alder adduct. beilstein-journals.org |
| trans-diaxial protons on a cyclohexane ring | 10 - 13 | Confirmation of the major diastereomer in a cycloaddition product. beilstein-journals.org |
| E-alkene protons | 12 - 18 | Determination of double bond geometry in an elimination by-product. |
| Z-alkene protons | 6 - 12 | Quantification of E/Z isomer ratio in a reaction mixture. |
Mass Spectrometry (MS) for Mechanistic By-product Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. In mechanistic studies of reactions involving this compound, MS, often coupled with Gas Chromatography (GC-MS), is invaluable for identifying minor by-products. researchgate.net The identification of these by-products can provide crucial clues about alternative reaction pathways or decomposition processes.
For example, in the reduction of a nitrostyrene (B7858105), MS can detect incompletely reduced intermediates such as the corresponding nitroalkane or hydroxylamine. researchgate.net It can also identify products from side reactions, such as dimerization or rearrangement. While MS provides the molecular weight, its combination with NMR is often necessary to unambiguously identify structural isomers, which may have identical fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of a by-product, further aiding in its identification. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com It is an effective technique for tracking the progress of a reaction by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. libretexts.org
In reactions of this compound, the strong and characteristic absorptions of the nitro (NO₂) group are particularly useful. The nitro group exhibits two distinct, strong stretching bands: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1355-1300 cm⁻¹. beilstein-journals.orgspectroscopyonline.com
During a reaction where the nitro group is transformed (e.g., reduced to an amine), these two strong peaks will decrease in intensity and eventually disappear, while a new characteristic peak for the amine N-H bond (around 3500-3300 cm⁻¹) will appear. spectroscopyonline.com Similarly, the transformation of the styrene C=C double bond (stretch typically at 1640 cm⁻¹) can be monitored. libretexts.org
Table 3: Key IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 spectroscopyonline.com | Disappearance indicates transformation of the nitro group. |
| Symmetric Stretch | 1355 - 1300 spectroscopyonline.com | ||
| Alkene (C=C) | Stretch | 1680 - 1640 vscht.cz | Disappearance indicates reaction at the styrene double bond. |
| Alkene (=C-H) | Stretch | 3100 - 3000 vscht.cz | Disappearance indicates reaction at the styrene double bond. |
| Amine (N-H) | Stretch | 3500 - 3300 | Appearance indicates reduction of the nitro group to an amine. |
| Alkyl (C-H) | Stretch | 3000 - 2850 vscht.cz | Appearance/change indicates saturation of the styrene double bond. |
Correlation with Computational Spectroscopic Data
The integration of computational chemistry with experimental spectroscopy provides a deeper level of analysis. Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict spectroscopic properties like NMR chemical shifts, coupling constants, and IR vibrational frequencies for proposed intermediates or products. researchgate.net
By comparing the experimentally measured spectra of a reaction product with the computationally predicted spectra for various possible isomers, a definitive structural assignment can be made. For example, if a reaction involving this compound could potentially yield several regioisomers or stereoisomers, DFT calculations can be performed for each possible structure. The calculated harmonic vibrational frequencies can be compared with the experimental IR spectrum to confirm which isomer was formed. uc.pt This correlative approach is particularly powerful for elucidating the structures of complex molecules or unstable intermediates that are difficult to characterize by experimental means alone.
Derivatization Strategies of 3 Methyl 6 Nitrostyrene
Formation of Amino Derivatives
The conversion of the nitro group in nitrostyrenes to an amino group is a fundamental derivatization strategy, yielding phenethylamines, a class of compounds with significant pharmacological relevance. This transformation typically involves the reduction of both the nitro group and the alkene double bond.
A variety of reducing agents have been employed for the synthesis of β-arylethylamines from β-nitrostyryl precursors. mdma.ch While common methods include catalytic hydrogenation or the use of potent metal hydrides like lithium aluminum hydride (LiAlH₄), alternative reagents have been explored to improve yields and substrate compatibility. mdma.chnih.gov One such reagent is sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Red-Al, which has been shown to smoothly reduce β-nitrostyryl derivatives to the corresponding β-phenethylamines. mdma.ch
Another widely accessible and easy-to-handle reducing agent is sodium borohydride (B1222165) (NaBH₄). While NaBH₄ alone typically reduces β-nitrostyrenes to the corresponding nitroalkanes without affecting the nitro group, its combination with catalysts can achieve full reduction. nih.gov A one-pot procedure utilizing a sodium borohydride and copper(II) chloride system has been developed for the rapid and efficient conversion of substituted β-nitrostyrenes into phenethylamines under mild conditions. nih.gov This method avoids the need for an inert atmosphere or complex purification techniques. nih.gov
The general scheme for this reduction is as follows:
Note: The image is a general representation and R¹, R², and R³ represent generic substituents.
While these methods are broadly applicable to substituted nitrostyrenes, specific studies detailing the reduction of 3-methyl-6-nitrostyrene to 2-(3-methyl-6-aminophenyl)ethan-1-amine were not prominently found in the surveyed literature. However, the established protocols for related structures suggest these methods would be viable. The table below illustrates the effectiveness of the NaBH₄/CuCl₂ system on various substituted nitrostyrenes, which serves as a proxy for the potential outcomes with this compound. nih.gov
| Substituent on Nitrostyrene | Product | Yield (%) |
|---|---|---|
| 4-methoxy | 4-methoxyphenethylamine | 83 |
| 3,4-dimethoxy | 3,4-dimethoxyphenethylamine | 79 |
| 3,4,5-trimethoxy | 3,4,5-trimethoxyphenethylamine | 75 |
| 4-chloro | 4-chlorophenethylamine | 62 |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Isoxazolidines, Triazoles, Indoles)
The electron-deficient nature of the β-carbon in nitrostyrenes makes them ideal substrates for cycloaddition and multicomponent reactions, providing efficient pathways to a variety of nitrogen-containing heterocycles. bohrium.comresearchgate.net
Pyrroles: Pyrroles are a core structural motif in numerous natural products and pharmacologically active compounds. bohrium.commdpi.com Multicomponent reactions (MCRs) involving β-nitrostyrenes are a powerful tool for constructing polysubstituted pyrrole (B145914) rings in a single step. bohrium.comresearchgate.net These reactions often proceed via an initial Michael addition to the nitrostyrene. bohrium.comresearchgate.net For instance, the reaction between aniline (B41778) derivatives, β-dicarbonyl compounds, and β-nitrostyrene derivatives in the presence of a suitable catalyst can yield highly functionalized pyrroles. researchgate.net
Isoxazolidines: The synthesis of isoxazolidines from nitrostyrenes is typically achieved through a [3+2] cycloaddition reaction. This involves the reaction of the nitrostyrene, acting as the dipolarophile, with a nitrone, which serves as the 1,3-dipole. nih.govresearchgate.net This method is highly effective for creating five-membered heterocyclic rings containing both nitrogen and oxygen. nih.gov The reaction can be catalyzed and often proceeds with high regioselectivity, where the regiochemical outcome is influenced by steric and electronic factors of both the nitrone and the nitrostyrene. chim.it
Triazoles: N-unsubstituted 1,2,3-triazoles can be synthesized from β-nitrostyrenes through a reaction with sodium azide. researchgate.net This process is considered a [3+2] cycloaddition. The reaction can be promoted by various catalysts, including acidic graphitic carbon nitride, or conducted under metal-free conditions using organocatalysts like anthranilic acid, often with microwave irradiation to enhance reaction rates. researchgate.net This approach provides a direct route to 4-aryl-NH-1,2,3-triazoles. researchgate.net
Indoles: The indole (B1671886) skeleton is another privileged structure in medicinal chemistry. A prominent method for synthesizing indoles from β-nitrostyrenes is the palladium-catalyzed reductive cyclization. mdpi.comresearchgate.net In this reaction, carbon monoxide (or a CO surrogate like phenyl formate) acts as a reducing agent, facilitating the cyclization of the nitrostyrene to form the indole ring. mdpi.comresearchgate.net This strategy is efficient and allows for the synthesis of a wide array of substituted indoles. mdpi.com For example, various 3-aryl indoles have been synthesized from the corresponding β-nitrostyrenes using a PdCl₂(CH₃CN)₂/1,10-phenanthroline catalyst system with phenyl formate (B1220265) as the CO source. mdpi.com
The following table summarizes the synthesis of various indoles from different β-nitrostyrenes using a palladium-catalyzed reductive cyclization, demonstrating the versatility of the method. mdpi.com
| β-Nitrostyrene Starting Material | Indole Product | Yield (%) |
|---|---|---|
| (E)-1-(4-methoxyphenyl)-2-nitroethene | 6-methoxy-3-(4-methoxyphenyl)-1H-indole | 66 |
| (E)-1-(4-fluorophenyl)-2-nitroethene | 6-fluoro-3-(4-fluorophenyl)-1H-indole | 70 |
| (E)-1-(p-tolyl)-2-nitroethene | 6-methyl-3-(p-tolyl)-1H-indole | 70 |
| (E)-1-(4-chlorophenyl)-2-nitroethene | 6-chloro-3-(4-chlorophenyl)-1H-indole | 73 |
Chemoenzymatic Cascade Routes for Functionalized Products
Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules in an efficient and environmentally benign manner. While β-nitrostyrenes are known substrates for certain enzymatic transformations, such as enantioselective reduction by ene-reductases, specific literature detailing chemoenzymatic cascade routes starting from this compound was not identified in the conducted searches. Organocatalytic cascade reactions involving other substituted nitrostyrenes, such as the enantioselective Michael-acetalization-Henry reaction of 2-hydroxynitrostyrene, have been reported, highlighting the potential for developing similar complex transformations. researchgate.net The development of such cascades for this compound remains an area for future investigation.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Catalytic Methodologies
The presence of the nitroalkene functionality in 3-Methyl-6-nitrostyrene makes it an excellent substrate for asymmetric catalysis, a field dedicated to the synthesis of chiral molecules. While asymmetric reactions involving β-nitrostyrenes are known, the development of novel catalytic systems tailored for substituted nitrostyrenes like this compound remains a fertile ground for research.
Future work could focus on designing new chiral organocatalysts, such as bifunctional thioureas or cinchona alkaloids, to achieve high enantioselectivity in Michael additions of various nucleophiles. researchgate.netmsu.eduresearchgate.net For instance, the asymmetric addition of aldehydes, ketones, or nitroalkanes to this compound would provide access to a wide range of enantiomerically enriched compounds that are valuable intermediates for pharmaceuticals. msu.eduacs.org Research into metal-based chiral catalysts, such as those derived from transition metals, could also unlock new reactivity and selectivity patterns. nih.gov A key challenge will be to develop catalysts that can effectively control the stereochemistry at the newly formed chiral centers, leading to products with high diastereomeric and enantiomeric purity. nih.govresearchgate.net
| Catalyst Type | Potential Reaction | Target Product Class |
| Chiral Thiourea Catalysts | Michael Addition of β-dicarbonyls | γ-Nitro Carbonyl Compounds |
| Cinchona Alkaloid Derivatives | Conjugate Addition of Nitroalkanes | 1,3-Dinitro Compounds |
| Chiral N-Heterocyclic Carbenes (NHCs) | Stetter Reaction with Aldehydes | γ-Nitro Ketones |
| Transition Metal Complexes (e.g., Ni, Cu) | Asymmetric Hydrogenation | Chiral Amines |
Integration with Flow Chemistry and High-Throughput Screening Techniques
The translation of synthetic methodologies from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. ewadirect.com Nitration reactions, in particular, are often highly exothermic, and flow chemistry provides superior heat and mass transfer, mitigating safety risks associated with thermal runaways. ewadirect.com Future research should explore the development of continuous flow methods for the synthesis of this compound and its subsequent transformations. nih.govacs.orgacs.org This could involve the use of packed-bed reactors with immobilized catalysts, enabling catalyst recycling and simplifying product purification. acs.orgacs.org
Combining flow chemistry with high-throughput screening (HTS) techniques would further accelerate the discovery and optimization of new reactions involving this compound. nih.govyoutube.compurdue.edu Automated flow systems can rapidly screen a wide array of catalysts, solvents, and reaction conditions, generating large datasets that can be analyzed to identify optimal parameters. nih.govpurdue.edu This approach would be particularly valuable for optimizing complex, multi-step syntheses that use this compound as a key intermediate. The integration of these technologies has the potential to significantly shorten the development timeline for new chemical entities. youtube.com
Exploration of Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering mild and sustainable alternatives to traditional methods. beilstein-journals.orgacs.org The nitro group and the styrene (B11656) moiety in this compound make it an intriguing substrate for these technologies.
Visible-light-induced photoredox catalysis could enable novel transformations of this compound, such as denitrative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com For example, the reaction of this compound with various radical precursors under photocatalytic conditions could lead to the stereoselective synthesis of functionalized alkenes. mdpi.com The photochemical behavior of nitrostyrenes, including [2+2] photocycloaddition reactions, also presents an area ripe for exploration, potentially leading to the synthesis of complex cyclobutane structures. nih.govtum.de
Electrosynthesis offers another avenue for the controlled reduction or oxidation of this compound. mdma.ch Electrochemical reduction can provide a green and efficient method for the synthesis of the corresponding amine, 2-(3-methyl-6-aminophenyl)ethylamine, a potentially valuable building block. mdma.chbeilstein-journals.org Furthermore, electrosynthesis could be employed to generate reactive intermediates from this compound for subsequent coupling reactions.
| Technique | Potential Transformation | Product Type |
| Photoredox Catalysis | Denitrative Cross-Coupling | Substituted Styrenes |
| Photoredox Catalysis | [2+2] Photocycloaddition | Substituted Cyclobutanes |
| Electrosynthesis | Selective Nitro Group Reduction | Substituted Anilines/Amines |
| Electrosynthesis | Oxidative Coupling | Dimeric or Polymeric Structures |
Design of Multifunctional Materials Incorporating this compound Moieties
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into functional polymer materials. idemitsu.commdpi.com The nitro group is a strong electron-withdrawing group, which can impart interesting optical and electronic properties to a polymer backbone. The styrene functionality allows for polymerization through various methods, including radical, anionic, and cationic polymerization.
Future research could focus on the synthesis of homopolymers of this compound or its copolymers with other functional monomers. These materials could exhibit interesting properties for applications in electronics, such as in the fabrication of organic thin-film transistors or as components in photovoltaic devices. The nitro groups within the polymer could also serve as handles for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional moieties. researchgate.net The design and synthesis of these novel polymers could lead to advanced materials with tailored thermal, mechanical, and electronic characteristics. mdpi.com
Q & A
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Systematically replicate experiments with controlled variables (e.g., catalyst loading, solvent polarity). Use Arrhenius plots to compare kinetic data across studies. Meta-analysis of existing literature can isolate confounding factors (e.g., trace metal impurities) .
Q. How does steric hindrance from the methyl group influence the electronic properties of this compound?
- Methodological Answer : Perform Hammett analysis by synthesizing analogs with varying substituents. Use cyclic voltammetry to measure redox potentials and correlate with σₚ values. UV-Vis spectroscopy can quantify bathochromic shifts in π→π* transitions .
Q. What advanced techniques characterize degradation products of this compound under photolytic conditions?
- Methodological Answer : Expose the compound to UV light (λ = 254 nm) in a photoreactor and analyze products via GC-MS with electron ionization. Isotopic labeling (e.g., ¹⁵N-nitrostyrene) can track nitro group fate. Time-resolved ESR spectroscopy may detect radical intermediates .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to compare nitro-group reactivity in this compound versus analogs?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., thiols). Monitor reaction progress via in-situ FTIR or UV-Vis. Apply the Eyring equation to derive Δ‡H and Δ‡S from temperature-dependent rate constants (e.g., 25–60°C) .
Q. What statistical approaches validate reproducibility in synthetic yields across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
